(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structure, which includes bromine, chlorine, hydroxyl, methoxy, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols and diazinane derivatives. The key steps in the synthesis may involve:
Halogenation: Introduction of bromine and chlorine atoms to the phenol ring.
Condensation: Formation of the methylene bridge between the phenol and diazinane rings.
Thionation: Introduction of the sulfanylidene group to the diazinane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylidene group can be reduced to a thiol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of halogens may result in various alkyl or aryl derivatives.
Scientific Research Applications
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: can be compared with similar compounds such as:
Ethyl acetoacetate: Used in similar synthetic applications but lacks the halogen and sulfanylidene groups.
Acetylacetone: Another diketone with different reactivity and applications.
Diketene: Used in industrial synthesis but has a simpler structure.
These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H12BrClN2O4S |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12BrClN2O4S/c1-26-12-4-2-11(3-5-12)22-17(25)13(16(24)21-18(22)27)7-9-6-10(20)8-14(19)15(9)23/h2-8,23H,1H3,(H,21,24,27)/b13-7- |
InChI Key |
XPDBFCHAKZAUBU-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)Cl)Br)O)/C(=O)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)C(=O)NC2=S |
Origin of Product |
United States |
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